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Compound of Interest

Compound Name: 5-Iodoquinolin-8-amine

CAS No.: 142340-15-6

Cat. No.: B3027890

Get Quote

Executive Summary
5-Iodoquinolin-8-amine (CAS: 142340-15-6) represents a pivotal intermediate in the

modification of the 8-aminoquinoline scaffold, a "privileged structure" in medicinal chemistry

known for its antimalarial efficacy and metal-chelating properties. This guide provides a

comprehensive technical analysis of its molecular structure, validated synthetic protocols, and

downstream utility in palladium-catalyzed cross-coupling reactions. By leveraging the

orthogonal reactivity of the C-5 iodine handle and the N1-N8 bidentate chelating site,

researchers can access diverse chemical space for ligand design and drug discovery.

Molecular Architecture & Physicochemical
Properties[1]
The utility of 5-iodoquinolin-8-amine stems from its electronic asymmetry. The quinoline core

consists of an electron-deficient pyridine ring fused to an electron-rich benzene ring. The

introduction of an electron-donating amino group (-NH₂) at position 8 significantly activates the

benzene ring towards electrophilic substitution, specifically at the C-5 and C-7 positions.
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Structural Specifications
Property Data

IUPAC Name 5-Iodoquinolin-8-amine

Common Synonyms 5-iodo-8-aminoquinoline; 5-iodo-8-quinolinamine

CAS Number 142340-15-6

Molecular Formula C₉H₇IN₂

Molecular Weight 270.07 g/mol

Appearance Yellow to brownish solid

Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble

in water

pKa (Calculated) ~3.5 (Pyridine N), ~25 (Aniline NH)

Electronic & Chelating Profile
The C-5 Iodine Handle: The iodine atom at C-5 serves as a reactive site for oxidative

addition by transition metals (e.g., Pd(0)), enabling carbon-carbon bond formation without

interfering with the chelating motif.

The N1-N8 Chelation Pocket: The quinoline nitrogen (N1) and the amine nitrogen (N8) form

a rigid 5-membered chelate ring upon binding with metal ions (Zn²⁺, Cu²⁺, Pd²⁺). This

feature is critical for its use as a directing group in C-H activation chemistry.

Synthetic Methodologies
The synthesis of 5-iodoquinolin-8-amine relies on the regioselective electrophilic aromatic

substitution (S_EAr) of 8-aminoquinoline. The amino group directs the incoming electrophile

(I⁺) primarily to the para position (C-5).

Protocol: Regioselective Iodination using N-
Iodosuccinimide (NIS)
This protocol is preferred over elemental iodine (I₂) due to milder conditions and easier workup.
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Reagents:

8-Aminoquinoline (1.0 equiv)

N-Iodosuccinimide (NIS) (1.05 equiv)

Solvent: Acetonitrile (MeCN) or DMF

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

Dissolution: Dissolve 8-aminoquinoline (10 mmol) in anhydrous MeCN (50 mL) in a round-

bottom flask shielded from light (iodinated compounds are often photosensitive).

Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes.

Reasoning: Slow addition prevents local high concentrations of iodinating agent, minimizing

5,7-diiodo byproduct formation.

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC

(Hexane/EtOAc 7:3) or LC-MS. The product typically has a lower R_f than the starting

material.

Quench & Workup: Dilute with Ethyl Acetate (100 mL). Wash with saturated aqueous

Na₂S₂O₃ (to reduce residual iodine species) followed by brine.

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash

column chromatography (Silica gel, Gradient: 0→20% EtOAc in Hexanes).

Self-Validating Checkpoint:

Success: A singlet peak integrating to 1H appears in the aromatic region of the NMR (C-7

proton), and the doublet for C-5 disappears.

Failure (Over-iodination): Formation of 5,7-diiodoquinolin-8-amine. This occurs if excess NIS

is used or the temperature is too high.
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Figure 1: Reaction logic for the regioselective iodination of 8-aminoquinoline.

Reactivity Profile & Functionalization
The 5-iodo substituent transforms the scaffold into a versatile building block. The iodine bond is

weaker than the corresponding bromide or chloride, making it highly reactive toward oxidative

addition by Palladium(0).

Key Transformations
Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids to install carbon chains or

aromatic rings at C-5.

Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with K₂CO₃ base.

Sonogashira Coupling: Reaction with terminal alkynes to create rigid, conjugated systems.

Catalyst System: PdCl₂(PPh₃)₂, CuI, Et₃N.

Buchwald-Hartwig Amination: Substitution of the iodine with secondary amines.

Chelation Logic
The 8-aminoquinoline moiety is a "bidentate monoanionic" ligand class (after deprotonation of

the amide in peptide couplings, or neutral in coordination complexes). In C-H activation

chemistry, the N1 and N8 bind to the metal center, positioning the catalyst to activate C-H

bonds on an attached acyl group (the "removable directing group" strategy).
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Figure 2: Divergent reactivity profile of the 5-iodoquinolin-8-amine scaffold.

Analytical Characterization
Validating the structure requires confirming the loss of the C-5 proton and the retention of the

C-7 proton.

Expected ¹H NMR Data (DMSO-d₆, 400 MHz)
Amine (-NH₂): Broad singlet around 6.0–7.0 ppm (exchangeable with D₂O).

C-2, C-3, C-4 (Pyridine Ring):

H-2 (dd): ~8.8 ppm (Deshielded by adjacent Nitrogen).

H-4 (dd): ~8.3 ppm.

H-3 (dd): ~7.6 ppm.

C-6, C-7 (Benzene Ring):

H-6 (d): ~7.9 ppm (Ortho to Iodine, deshielded).

H-7 (d): ~7.1 ppm (Ortho to Amine, shielded).

Note: The coupling constant (J) between H-6 and H-7 (~8.0 Hz) confirms the protons are

adjacent, verifying substitution at C-5 rather than C-6 or C-7.
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Mass Spectrometry (ESI-MS)
[M+H]⁺: 271.07 m/z.

Isotope Pattern: Iodine is monoisotopic (¹²⁷I), so no M+2 peak from halogen isotopes (unlike

Cl or Br).

Applications in Drug Discovery[4][5][6]
Antimalarial Optimization: 8-Aminoquinolines (e.g., Primaquine, Tafenoquine) are essential

for radical cure of malaria. The 5-position is a metabolic hotspot; blocking it with iodine or

using the iodine to install metabolically stable groups (e.g., trifluoromethyl via coupling) can

improve pharmacokinetic half-life.

Fluorescent Probes: Derivatives synthesized from 5-iodoquinolin-8-amine are used as

"Turn-On" fluorescent sensors for Zinc (Zn²⁺) and Cadmium (Cd²⁺) in biological systems,

leveraging the Photoinduced Electron Transfer (PET) mechanism which is modulated upon

metal binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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